

# Application Note & Protocol: Experimental Setup for Carbonylation Reactions with Solid CO Sources

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## Compound of Interest

Compound Name: *Benzene-1,3,5-triyl triformate*

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## Abstract

Transition-metal-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing direct access to valuable carbonyl-containing compounds such as ketones, esters, amides, and aldehydes. However, the reliance on highly toxic, flammable, and pressurized carbon monoxide (CO) gas presents significant safety and handling challenges, particularly in academic and small-scale industrial laboratories. This application note details the principles and protocols for conducting carbonylation reactions using solid carbon monoxide (CO) surrogates. These reagents offer a safer, more convenient, and operationally simpler alternative to gaseous CO, generating carbon monoxide in situ or ex situ under controlled conditions. We will explore the various classes of solid CO sources, their activation mechanisms, and provide detailed, field-proven protocols for their application in common palladium-catalyzed carbonylation reactions, including aminocarbonylation and carbonylative Suzuki and Heck couplings.

## Introduction: The Imperative for Safer Carbonylation Chemistry

Carbonylation reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of a vast array of functionalized

molecules.[1][2] The traditional approach, however, necessitates the use of high-pressure reactors and specialized equipment to handle gaseous CO safely, creating a significant barrier to entry for many research environments.[3][4][5] The inherent risks associated with CO gas, including its toxicity and flammability, have spurred the development of innovative solutions that circumvent its direct use.[6]

Solid CO surrogates have emerged as a transformative technology in this field.[6][7] These stable, often crystalline, compounds decompose under specific, controlled conditions to release a stoichiometric amount of CO, which can then be directly utilized in the reaction mixture (in situ) or generated in a separate chamber and delivered to the reaction vessel (ex situ).[8][9][10] This approach not only mitigates the safety concerns associated with CO gas but also allows for more precise control over the amount of CO introduced into the reaction, often leading to improved reaction efficiency and selectivity.[9][10]

## Classes of Solid CO Sources: A Mechanistic Overview

A variety of solid compounds have been developed as effective CO surrogates, each with its own unique activation method and advantages. The choice of a specific CO source often depends on the desired reaction conditions, the nature of the substrates, and the catalyst system employed.

### Metal Carbonyls

Metal carbonyls, such as molybdenum hexacarbonyl ( $\text{Mo}(\text{CO})_6$ ), cobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ), and iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ), are coordination complexes that can serve as solid sources of CO.[11][12][13][14] Upon thermal or photochemical decomposition, these complexes release their CO ligands, which can then participate in catalytic carbonylation cycles.[11] While effective, some metal carbonyls can be volatile and toxic, requiring careful handling.[1]

- Molybdenum Hexacarbonyl ( $\text{Mo}(\text{CO})_6$ ): A stable, crystalline solid that releases CO upon heating. It is a commonly used CO surrogate in a variety of carbonylation reactions.[15]
- Cobalt Octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ): A solid that can release CO and also participate in bimetallic catalytic systems, sometimes leading to enhanced reaction rates compared to

using CO gas alone.[3][16]

## Formic Acid and its Derivatives

Formic acid (HCOOH) is an attractive CO surrogate due to its low cost, low toxicity, and environmental benignity.[17][18] It decomposes to CO and water, making the process atom-economical.[18] The dehydration of formic acid to generate CO is typically facilitated by an activating agent.

- Activation with Anhydrides: Acetic anhydride is often used to promote the decomposition of formic acid to generate CO for carbonylative coupling reactions.[7][19]
- Activation with Carbodiimides: Dicyclohexylcarbodiimide (DCC) can be used as an activator for formic acid in the synthesis of carboxylic acids from organic halides.[20]

Derivatives of formic acid, such as 2,4,6-trichlorophenyl formate and N-formylsaccharin, are also highly effective CO surrogates that can be activated under mild conditions.[21][22]

## Oxalyl Chloride and its Derivatives

Oxalyl chloride ((COCl)<sub>2</sub>) is a liquid at room temperature but is often discussed in the context of in situ CO generation. It can decompose to produce CO, carbon dioxide (CO<sub>2</sub>), and hydrogen chloride (HCl).[23][24][25] A significant advancement has been the development of methods for the zinc-mediated reduction of oxalyl chloride to generate two equivalents of CO, providing a more efficient use of the precursor.[26]

## Acyl Chlorides

Specifically designed acyl chlorides, such as 9-methylfluorene-9-carbonyl chloride (COgen), have been developed as stable, solid CO precursors.[8][27] These compounds release CO upon palladium-catalyzed decarbonylation, often in a separate chamber of a two-chamber reactor system.[8][9] This ex situ generation method offers excellent functional group tolerance in the carbonylation reaction itself.[9]

## Silacarboxylic Acids

Silacarboxylic acids, like methyldiphenylsilanecarboxylic acid (SilaCOgen), are air-stable, crystalline solids that release CO upon treatment with an activator, typically a fluoride source

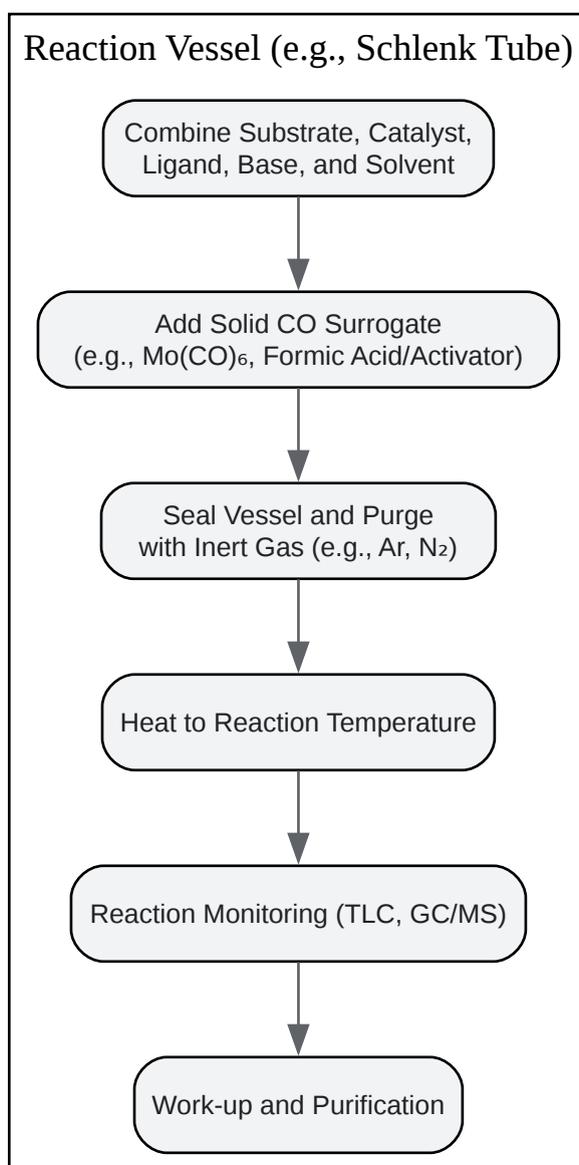
such as potassium fluoride (KF).<sup>[27][28][29][30]</sup> This class of CO surrogates is known for its ease of handling and efficient CO release under mild conditions.<sup>[29][30]</sup>

## Experimental Setups and Protocols

The experimental setup for carbonylation reactions with solid CO sources can be broadly categorized into two types: single-chamber (in situ CO generation) and two-chamber (ex situ CO generation) systems.

### Single-Chamber Setup for In Situ CO Generation

This setup is simpler and involves adding the solid CO surrogate directly to the reaction vessel containing the substrate, catalyst, and other reagents. The CO is generated directly within the reaction mixture upon activation (e.g., by heat or an activating agent).



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Caption: Workflow for a single-chamber carbonylation reaction.

This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of an aryl halide with an amine using Mo(CO)<sub>6</sub> as the CO source.

Materials:

- Aryl halide (1.0 mmol)

- Amine (1.2 mmol)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 2 mol%)
- Ligand (e.g., Xantphos, 4 mol%)
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, 2.0 mmol)
- Molybdenum hexacarbonyl (Mo(CO)<sub>6</sub>, 0.6 mmol)
- Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
- Schlenk tube or sealed reaction vial
- Stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk tube containing a stir bar, add the aryl halide, palladium catalyst, ligand, and base.
- Evacuate and backfill the Schlenk tube with inert gas three times.
- Add the anhydrous, degassed solvent via syringe.
- Add the amine to the reaction mixture via syringe.
- Finally, add the solid molybdenum hexacarbonyl.
- Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
- Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

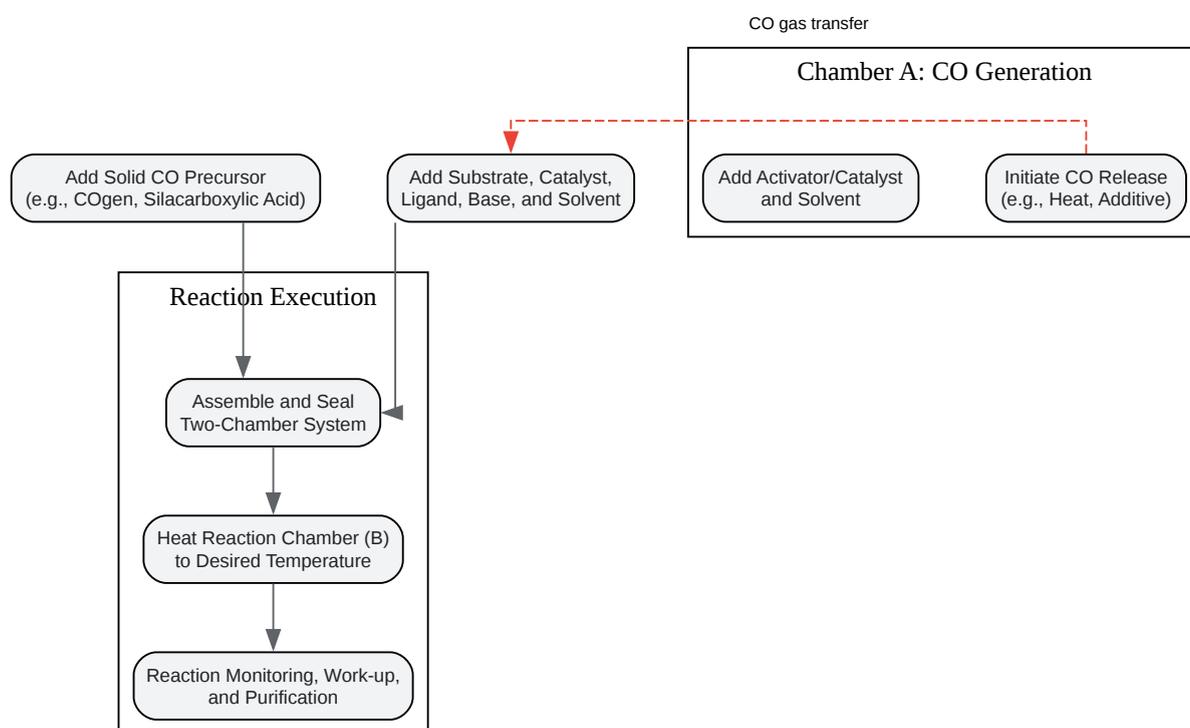
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

## Two-Chamber Setup for Ex Situ CO Generation

This advanced setup physically separates the CO generation from the carbonylation reaction.

[8][9] This is particularly advantageous as it prevents potential interference of the CO-generating reagents with the catalytic cycle and allows for reactions with sensitive substrates.

[9] Commercially available two-chamber reactors (e.g., COware) or custom-made setups can be used.



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